molecular formula C28H41ClN4O4 B12729243 3,8-Diazabicyclo(3.2.1)octane, 3-((3-(((((4-methoxyphenyl)amino)carbonyl)oxy)imino)-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)methyl)-8-(1-oxopropyl)-, monohydrochloride CAS No. 97670-18-3

3,8-Diazabicyclo(3.2.1)octane, 3-((3-(((((4-methoxyphenyl)amino)carbonyl)oxy)imino)-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)methyl)-8-(1-oxopropyl)-, monohydrochloride

Cat. No.: B12729243
CAS No.: 97670-18-3
M. Wt: 533.1 g/mol
InChI Key: AOOSNLBFKMJGMF-NNLGMZJTSA-N
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Description

3,8-Diazabicyclo(3.2.1)octane, 3-((3-(((((4-methoxyphenyl)amino)carbonyl)oxy)imino)-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)methyl)-8-(1-oxopropyl)-, monohydrochloride is a complex organic compound with a unique structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate molecular structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

The synthesis of 3,8-Diazabicyclo(3.2.1)octane, 3-((3-(((((4-methoxyphenyl)amino)carbonyl)oxy)imino)-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)methyl)-8-(1-oxopropyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of various functional groups. Reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the bicyclic core.

Scientific Research Applications

3,8-Diazabicyclo(3.2.1)octane, 3-((3-(((((4-methoxyphenyl)amino)carbonyl)oxy)imino)-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)methyl)-8-(1-oxopropyl)-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and reactivity. Industrial applications may include its use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

When compared to similar compounds, 3,8-Diazabicyclo(321)octane, 3-((3-(((((4-methoxyphenyl)amino)carbonyl)oxy)imino)-4,7,7-trimethylbicyclo(221)hept-2-yl)methyl)-8-(1-oxopropyl)-, monohydrochloride stands out due to its unique combination of functional groups and bicyclic structure Similar compounds may include other bicyclic amines or derivatives with different substituents

Properties

CAS No.

97670-18-3

Molecular Formula

C28H41ClN4O4

Molecular Weight

533.1 g/mol

IUPAC Name

[(Z)-[1,7,7-trimethyl-3-[(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)methyl]-2-bicyclo[2.2.1]heptanylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C28H40N4O4.ClH/c1-6-24(33)32-19-9-10-20(32)16-31(15-19)17-22-23-13-14-28(4,27(23,2)3)25(22)30-36-26(34)29-18-7-11-21(35-5)12-8-18;/h7-8,11-12,19-20,22-23H,6,9-10,13-17H2,1-5H3,(H,29,34);1H/b30-25-;

InChI Key

AOOSNLBFKMJGMF-NNLGMZJTSA-N

Isomeric SMILES

CCC(=O)N1C2CCC1CN(C2)CC\3C4CCC(/C3=N\OC(=O)NC5=CC=C(C=C5)OC)(C4(C)C)C.Cl

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)CC3C4CCC(C3=NOC(=O)NC5=CC=C(C=C5)OC)(C4(C)C)C.Cl

Origin of Product

United States

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